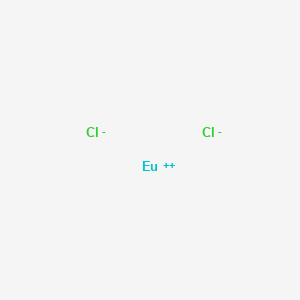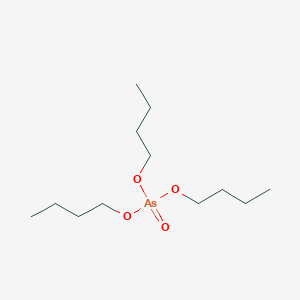
Europium dichloride
Overview
Description
Europium dichloride (EuCl2) is a chemical compound composed of europium and chlorine. It is a white, crystalline solid with a melting point of 880°C and a boiling point of 1220°C. This compound is a widely used reagent in scientific research and laboratory experiments due to its unique properties. It is used in a variety of applications, including organic synthesis, catalysis, analytical chemistry, and materials science.
Scientific Research Applications
Electroflotation Extraction in High-tech Processes : Europium and its compounds, including Europium dichloride, are significant in high-tech processes like nuclear and hydrogen energy, electronics, and medicine. Studies have focused on the electroflotation extraction of Europium compounds, revealing optimal conditions for efficient extraction, including the influence of background electrolytes and surface-active substances (Kolesnikov et al., 2020).
Structural Changes at High Temperatures : Research on this compound at high temperatures has been conducted to understand its local structural changes. This is important for applications in nuclear energy and optoelectronics, as these changes can affect the material's properties and applications (Watanabe et al., 2005).
Bioextraction and Cancer Therapy Applications : Europium(III), often found in nuclear wastes, has shown potential in cancer therapy treatments. Studies on the binding of Europium(III) nitrate to biomass, like alfalfa, have provided insights into its bioextraction and potential therapeutic applications (Parsons et al., 2002).
Biomedical Nanotechnology : Europium hydroxide nanorods, synthesized using this compound, have shown promising applications in biomedical nanotechnology, particularly as pro-angiogenic agents in therapeutic treatments for ischemic diseases (Patra et al., 2009).
DNA Labeling : Europium(III) chelates derived from this compound have been synthesized for DNA labeling, indicating their significant role in molecular biology and genetic engineering (Nishioka et al., 2006).
Environmental Monitoring : Europium-based organic frameworks have been developed for environmental monitoring, demonstrating the ability to detect contaminants in water systems through luminescence (He et al., 2017).
Toxicogenomic Study in Yeast : A study on Europium toxicity in yeast provides insights into its toxicological profile, which is crucial for its safe use in commercial products and industrial applications (Pallares et al., 2021).
Temperature Sensors : Europium beta-diketonates, related to this compound, have been used in temperature sensors, showing high luminescence efficiencies and temperature sensitivity, useful in various scientific and industrial applications (Khalil et al., 2004).
Optoelectronics and Bioimaging : The luminescence of Europium chelates is extensively used in bioanalysis, optoelectronics, and bioimaging. Its unique optical properties make it an important element in these fields (Jiang, 2004).
Electron-Transfer Reactions : Studies have focused on the electron-transfer reactions of Europium, which is fundamental to understanding its chemical behavior and potential applications in electrochemistry and energy storage (Adin & Sykes, 1966).
Mechanism of Action
Target of Action
Europium dichloride, also known as Europium(II) chloride, is an inorganic compound with a chemical formula of EuCl2
Mode of Action
This compound exhibits unique properties when it interacts with light. When irradiated by ultraviolet light, it displays bright blue fluorescence . This property is often exploited in research and industrial applications, particularly in the field of luminescent materials.
Result of Action
The molecular and cellular effects of this compound’s action largely depend on its specific application. For instance, in the field of luminescent materials, the compound’s ability to fluoresce under ultraviolet light can be harnessed for various purposes .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Europium dichloride can form yellow ammonia complexes and dissolve to pale yellowish EuCl2 . It can react with europium hydride at 120-bar H2, producing EuClH that fluoresces green
Cellular Effects
Some research has shown that certain europium complexes can enter mammalian cells and selectively stain the mitochondria . This allows for the observation of the Eu emission in cellulo by time-gated spectral imaging .
Molecular Mechanism
It is known that this compound can be produced by reducing europium trichloride with hydrogen gas at high temperature
Temporal Effects in Laboratory Settings
It is known that this compound can exhibit bright blue fluorescence when irradiated by ultraviolet light .
Subcellular Localization
Europium complexes have been shown to selectively stain the mitochondria in mammalian cells
properties
IUPAC Name |
dichloroeuropium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.Eu/h2*1H;/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMANZYKPCBPZFG-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Eu]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
EuCl2, Cl2Eu | |
| Record name | europium(II) chloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Europium(II)_chloride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065620 | |
| Record name | Europium chloride (EuCl2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13769-20-5 | |
| Record name | Europium chloride (EuCl2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13769-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Europium dichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013769205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Europium dichloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281264 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Europium chloride (EuCl2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Europium chloride (EuCl2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Europium dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.973 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















